molecular formula C12H12N2O3S B13115582 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid CAS No. 61560-12-1

2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid

Cat. No.: B13115582
CAS No.: 61560-12-1
M. Wt: 264.30 g/mol
InChI Key: XPLIFJPPGGRXNI-UHFFFAOYSA-N
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Description

2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopropionic acid moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The phenyl group and other substituents on the oxadiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various heterocyclic compounds.

Scientific Research Applications

2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid is unique due to its specific combination of the oxadiazole ring and thiopropionic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

61560-12-1

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C12H12N2O3S/c1-8(12(15)16)18-7-10-13-11(14-17-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,16)

InChI Key

XPLIFJPPGGRXNI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)SCC1=NC(=NO1)C2=CC=CC=C2

Origin of Product

United States

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